4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside
Overview
Description
4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside is a biomedical compound1. It is extensively utilized as a critical substrate analog to unravel the intricate dynamics of β-galactosidase enzyme activity2. It is prevalently employed in assays targeting the measurement of the pivotal β-galactosidase activity1.
Synthesis Analysis
The synthesis of 4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside involves both chemical and biocatalytic steps3. The α-anomer is prepared through chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis3. In another method, 4-nitrophenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha- and beta-D-mannopyranosides were prepared from methyl 4,6-O-benzylidene-alpha-D-glucopyranoside and 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose4.
Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside is C12H14N4O71. The IUPAC name is (2R,3R,4R,5R,6R)-5-azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol1.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside include the chemoselective reduction of azides with hydrogen sulfide4. This reduction readily afforded 4-nitrophenyl 2-acetamido-4,6-di-O-acetyl-2-deoxy-alpha-D- and -beta-D-mannopyranosides in higher yields than reduction with triphenylphosphine or a polymer-supported triarylphosphine4.
Physical And Chemical Properties Analysis
The molecular weight of 4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside is 326.261.
Scientific Research Applications
Synthesis and Chemical Modifications
- The molecule 4-nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside is utilized in various synthetic pathways in carbohydrate chemistry. Cheshev et al. (2002) detailed the synthesis of thioglycoside glycosyl donors with a disaccharide β-D-Gal-(1→3)-D-GalNAc backbone, where the azido group in position 2 of galactosamine enables the formation of α-glycoside bonds. The study highlighted the synthesis of target disaccharides and subsequent transformations, leading to the synthesis of tetrasaccharide asialo-GM1 Cheshev et al., 2002.
Analytical and Biochemical Studies
- Richard et al. (2005) investigated the biochemical properties of 4-nitrophenyl-2-deoxy-β-d-galactopyranoside, revealing insights into the enzymatic mechanisms of β-galactosidase from Escherichia coli. The study elaborated on the effects of substituting the C2-OH group, providing a detailed kinetic analysis and discussing the implications for the enzyme's catalytic activity Richard et al., 2005.
Molecular Imaging and Gene Expression Studies
- Celen et al. (2008) explored the potential of phenyl-galactopyranosides, derivatives of 4-nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside, as probes for visualizing LacZ gene expression using positron emission tomography (PET). The research assessed the suitability of the synthesized compounds as LacZ reporter probes, contributing to the field of in vivo molecular imaging Celen et al., 2008.
Safety And Hazards
Future Directions
The future directions of the research on 4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside could involve further exploration of its role as a substrate analog in the study of β-galactosidase enzyme activity2. Additionally, new procedures combining chemical and biocatalytic steps could be developed to prepare this compound3.
properties
IUPAC Name |
(2R,3R,4R,5R,6R)-5-azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O7/c13-15-14-9-11(19)10(18)8(5-17)23-12(9)22-7-3-1-6(2-4-7)16(20)21/h1-4,8-12,17-19H,5H2/t8-,9-,10+,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWQZFHYGZLIJI-ZIQFBCGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221609 | |
Record name | 4-Nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801221609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside | |
CAS RN |
210418-04-5 | |
Record name | 4-Nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210418-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801221609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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